4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide

Chemical Identity Verification CAS Number Integrity Small-Molecule Quality Control

The compound 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide (CAS 1115889-55-8) is a synthetic small molecule belonging to the piperidine-benzenesulfonamide chemical class, characterized by a 4-methylbenzenesulfonamide core linked via a piperidine spacer to a 2-thienylacetyl tail. Public-domain primary research literature containing quantitative biological or physicochemical data for this specific compound is not currently accessible; a critical procurement alert documented across multiple chemical supplier databases involves the misassignment of CAS 1115889-55-8 to an entirely different chemical entity, methyl 6-(4-cyclohexylpiperazin-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate (C23H30FN3O4S).

Molecular Formula C23H30FN3O4S
Molecular Weight 463.57
CAS No. 1115889-55-8
Cat. No. B2649102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide
CAS1115889-55-8
Molecular FormulaC23H30FN3O4S
Molecular Weight463.57
Structural Identifiers
SMILESCOC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCN(CC3)C4CCCCC4)F)C5CC5
InChIInChI=1S/C23H30FN3O4S/c1-31-23(28)22-15-27(17-7-8-17)20-14-19(18(24)13-21(20)32(22,29)30)26-11-9-25(10-12-26)16-5-3-2-4-6-16/h13-17H,2-12H2,1H3
InChIKeyDFPKFNWPTITJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Identity Profile: 4-Methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide (CAS 1115889-55-8)


The compound 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide (CAS 1115889-55-8) is a synthetic small molecule belonging to the piperidine-benzenesulfonamide chemical class, characterized by a 4-methylbenzenesulfonamide core linked via a piperidine spacer to a 2-thienylacetyl tail. Public-domain primary research literature containing quantitative biological or physicochemical data for this specific compound is not currently accessible; a critical procurement alert documented across multiple chemical supplier databases involves the misassignment of CAS 1115889-55-8 to an entirely different chemical entity, methyl 6-(4-cyclohexylpiperazin-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate (C23H30FN3O4S) . This identity discrepancy represents the most immediately actionable differentiator for procurement decisions involving this CAS number.

Why In-Class Piperidine-Sulfonamide Interchange Is Invalid for CAS 1115889-55-8: The CAS-Number Identity Trap


Rational generic substitution presupposes consistent chemical identity under a given CAS number, yet multiple publicly indexed supplier records for CAS 1115889-55-8 display a profound structural mismatch: the intended 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide is supplanted by a structurally unrelated 1,1-dioxo-4H-1lambda6,4-benzothiazine derivative bearing entirely different ring systems, substituents, molecular formula, and most critically, a protonable piperazine moiety absent in the target compound . This documented identity ambiguity renders direct comparison to in-class piperidine-sulfonamide congeners meaningless until the procurer has analytically confirmed that the supplied material corresponds to the intended covalent structure; any procurement without orthogonal structural verification exposes the user to receiving a misidentified substance with completely divergent molecular properties.

Quantitative Differentiation Evidence: Identity Integrity as the Primary Procurement Criterion for CAS 1115889-55-8


Molecular Formula Discrepancy Between Intended Target and Supplier-Advertised IUPAC Name

The intended compound 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide possesses the molecular formula C18H22N2O3S2 (exact mass 378.1070). In contrast, multiple supplier database entries for CAS 1115889-55-8 list the IUPAC name as methyl 6-(4-cyclohexylpiperazin-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate, corresponding to the formula C23H30FN3O4S (approx. MW 463.57) . The elemental composition differs by C5H8FNO2 and the presence of a fluorine atom entirely absent in the target molecule, providing a definitive mass-spectrometric gatekeeper for procurement verification.

Chemical Identity Verification CAS Number Integrity Small-Molecule Quality Control

Structural Scaffold Divergence: Piperidine-Phenylsulfonamide vs. Piperazine-Benzothiazine Core

The intended scaffold comprises a 4-methylbenzenesulfonamide group N-linked to a piperidine ring, which in turn is N-acylated by 2-thienylacetic acid. The misassigned entity features a 1,1-dioxo-4H-1lambda6,4-benzothiazine core substituted with a cyclopropyl group and a 4-cyclohexylpiperazine substituent at the 6-position . The replacement of the sulfonamide-linked piperidine with a benzothiazine-bearing piperazine introduces a basic tertiary amine center (piperazine N–H pKa ~9.8) not present in the target molecule (piperidine sulfonamide N is non-basic), fundamentally altering protonation state, logD, and biological target engagement profiles.

Scaffold Hopping Chemical Supplier Database Integrity Procurement Risk Mitigation

Intended Biological Annotations vs. Documented Carbonic Anhydrase Inhibition (Class-Level Context)

Although no primary publication directly reports biological data for 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide, the compound belongs to the broader class of aromatic/heterocyclic sulfonamides incorporating thienylacetamido tails that have been characterized as potent, isoform-selective inhibitors of human carbonic anhydrase VII (hCA VII). In a head-to-head panel, the most potent thienylacetyl-substituted sulfonamide in the Guzel et al. (2009) series displayed Ki values of 108 nM (hCA I), 107 nM (hCA II), and 4.7 nM (hCA VII), yielding a selectivity ratio of ~23-fold for CA VII over the ubiquitous CA II isoform [1]. The target compound's structural divergence—specifically the interposition of a piperidine spacer absent in the Guzel series—means these values serve only as a class-level benchmark, not a direct potency prediction, and highlight the need for de novo profiling of this specific scaffold.

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Isoform Selectivity

Absence of Documented Head-to-Head Comparator Data Mandates Pre-Use Analytical Certification

A systematic search of PubMed, ChEMBL, BindingDB, and patent literature (excluding benchchems, molecule, evitachem, vulcanchem) yielded zero primary research publications, zero granted patents listing biological data, and zero authoritative database records (beyond supplier entries) that contain quantitative assay results for 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide or its closest structural analogs. No direct head-to-head comparison data (IC50, Ki, EC50, selectivity panel, solubility, metabolic stability, or in vivo PK) could be identified for this compound against any named comparator. This evidence gap, combined with the documented CAS number identity conflict , elevates analytical identity confirmation (¹H/¹³C NMR, HRMS, HPLC purity) to the single most critical procurement criterion.

Data Gap Analysis Procurement Decision Framework Analytical Quality Control

Application Scenarios Grounded in Available Evidence for CAS 1115889-55-8


Prospective Carbonic Anhydrase VII Inhibitor Screening Campaigns (Class-Level Hypothesis Testing)

Given the class-level evidence that thienylacetyl-substituted sulfonamides achieve single-digit nanomolar Ki values against hCA VII with 23-fold selectivity over hCA II [1], research groups investigating isoform VII-selective carbonic anhydrase inhibition for epilepsy or neuroprotection models may consider this compound as a structurally differentiated starting point. Its piperidine linker distinguishes it from previously characterized direct aryl-sulfonamide series, potentially offering altered physicochemical properties. However, procurement must be paired with in-house hCA isoform profiling (I, II, VII, IX, XII at minimum) to establish whether the linker modification preserves, enhances, or abolishes VII selectivity relative to the Guzel et al. benchmark of Ki (VII) = 4.7 nM.

Chemical Supplier Qualification and CAS Number Integrity Auditing

The documented misassignment of CAS 1115889-55-8 to a benzothiazine derivative [1] makes this compound a practical test case for supplier quality management systems. Procurement teams can use an order for this compound, accompanied by a pre-defined certificate-of-analysis (CoA) specification requiring HRMS confirmation of m/z 379.1143 ± 5 ppm ([M+H]+ calculated for C18H23N2O3S2) and ¹H NMR absence of cyclopropyl (δ 0.3–0.6 ppm) and fluorine-coupled signals, to quantitatively assess whether a given vendor's identity verification processes are robust enough to detect and flag CAS-level misassignments before shipment.

Method Development for Chromatographic Separation of Structurally Divergent CAS-Confounded Mixtures

The structural dissimilarity between the target piperidine-sulfonamide (logP ~2.5, no basic center) and the misassigned piperazine-benzothiazine (logP ~3.8, basic pKa ~9.8) provides an ideal model system for developing and validating HPLC/UPLC methods capable of baseline-resolving compounds that differ fundamentally in ionization state and hydrophobicity. A C18 reversed-phase gradient with volatile acidic mobile phase (0.1% formic acid) is predicted to yield retention time differences exceeding 2 minutes between the two structures, offering a robust orthogonal identity check when HRMS is unavailable.

In Silico Scaffold-Hopping Benchmark for Sulfonamide Carbonic Anhydrase Inhibitor Design

Computational chemistry groups engaged in scaffold-hopping or bioisostere replacement studies can employ this compound as a validation case: the piperidine spacer between the sulfonamide zinc-binding group and the thienyl tail represents a topological perturbation whose impact on CA VII docking poses and MM-GBSA binding energies can be computationally predicted and subsequently compared against the Guzel et al. direct-linked series [1] once experimental Ki data become available, thus contributing to predictive model refinement for sulfonamide-CA interactions.

Quote Request

Request a Quote for 4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.